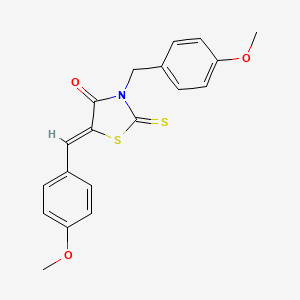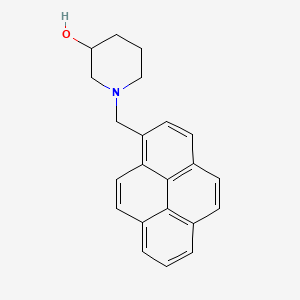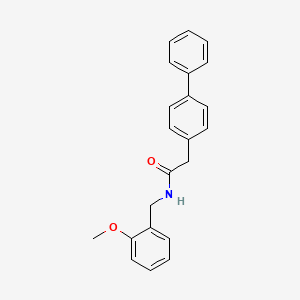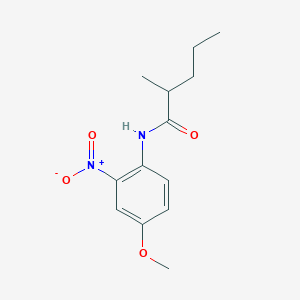
3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound that belongs to the thiazolidinone family. It has been studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and oxidative stress.
作用機序
The mechanism of action of 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases such as arthritis and neurodegenerative disorders.
実験室実験の利点と制限
The advantages of using 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potential therapeutic applications in various fields, its relatively simple synthesis method, and its ability to induce apoptosis in cancer cells. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are many future directions for research on 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. These include further studies on its mechanism of action, potential side effects, and potential therapeutic applications in various fields. Additionally, research could focus on optimizing the synthesis method to improve yield and purity of the compound.
合成法
The synthesis of 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported in the literature. The synthesis involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-methoxybenzylidene thiosemicarbazide. This intermediate is then reacted with 4-methoxybenzyl chloride in the presence of potassium hydroxide to form the final product.
科学的研究の応用
The potential therapeutic applications of 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one have been studied in various fields. In cancer research, this compound has been shown to have anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases such as arthritis and neurodegenerative disorders.
特性
IUPAC Name |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-22-15-7-3-13(4-8-15)11-17-18(21)20(19(24)25-17)12-14-5-9-16(23-2)10-6-14/h3-11H,12H2,1-2H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZFXPFNKQOOSG-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4977100.png)
![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4977109.png)
![5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4977119.png)
![3-(2-propyn-1-yl)-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4977129.png)
![N-[2-[(3-methoxyphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B4977137.png)

![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4977148.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4977156.png)
![N-isopropyl-1'-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4977163.png)
![3'-{[(4-ethoxyphenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4977168.png)



